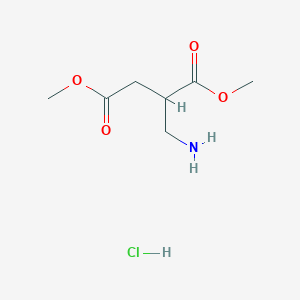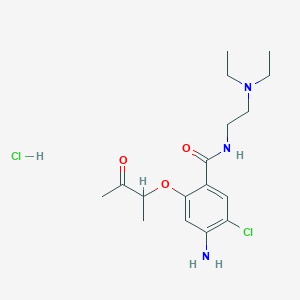
N-(Diphenylmethylene)glycine methyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(Diphenylmethylene)glycine methyl ester and its derivatives has been efficiently achieved through microwave-promoted solvent-free conditions, utilizing phase transfer catalysts (PTCs) such as PEG or quaternary ammonium salts. This method provides excellent yields in most cases, highlighting an innovative approach to its production (Quanjun Wang et al., 2009).
Aplicaciones Científicas De Investigación
Microwave-Promoted Synthesis
N-(Diphenylmethylene)glycine methyl ester has been utilized in microwave-promoted, solvent-free synthesis processes. Efficient synthesis of N-(diphenylmethylene) glycine alkyl esters was achieved using microwave irradiation under solvent-free conditions. This process used phase transfer catalysts (PTCs) such as PEG or quaternary ammonium salts, yielding excellent results in most cases (Wang et al., 2009).
Asymmetric Synthesis and Catalysis
The compound has been used in asymmetric synthesis and catalysis. For instance, highly efficient diastereo- and enantioselective phase-transfer catalyzed conjugate additions of N-(diphenylmethylene)glycine tert-butyl ester to β-aryl substituted enones have been realized, using newly desired dinuclear N-spiro-ammonium salts. This method afforded functionalized α-amino acid derivatives with high diastereoselectivity and enantioselectivity (Hua et al., 2011).
Synthesis of α-Amino Acids
In another application, N-(Diphenylmethylene)glycine methyl ester was used in the enantioselective synthesis of α-amino acids. This involved the use of polymer-supported Cinchona alkaloid-derived ammonium salts as phase-transfer catalysts. These catalysts were effective in the asymmetric benzylation of an N-(diphenylmethylene)glycine ester, providing a way to easily recover and reuse the catalysts (Chinchilla et al., 2004).
Application in Organic Synthesis
The compound has seen extensive use in organic synthesis, particularly in the synthesis of functionalized compounds. For example, it has been utilized in the synthesis of anti- and syn-2,3-diamino esters using sulfinimines, where the presence or absence of water influenced the product outcome (Davis et al., 2007).
Cyclopeptoids in Catalysis
Cyclopeptoids have been used in asymmetric phase-transfer catalysis with N-(Diphenylmethylene)glycine tert-butyl ester. These cyclopeptoids played a crucial role in the synthesis of α-amino acids with significant enantioselectivity (Schettini et al., 2014).
Synthesis of Glycine Derivatives
The compound has also been applied in the preparation of glycine derivatives. For instance, the preparation of O-Allyl-N-(9-Anthracenylmethyl)cinchonidinium Bromide, a phase-transfer catalyst, involved the use of N-(Diphenylmethylene)glycine tert-butyl ester for the enantioselective alkylation of glycine benzophenone imine tert-butyl ester (Corey et al., 2003).
Fullerenyl Amino Acid Derivatives
N-(Diphenylmethylene)glycinate esters have been added to [60]fullerene under Bingel conditions, resulting in the synthesis of methano[60]fullerenyl iminoesters and subsequent novel reductive ring-opening reactions to give 1,2-dihydro[60]fullerenyl glycine derivatives (Burley et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(benzhydrylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTOLHHWLUCKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340284 | |
| Record name | Methyl N-(diphenylmethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylene)glycine methyl ester | |
CAS RN |
81167-39-7 | |
| Record name | Methyl N-(diphenylmethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Diphenylmethylene)glycine methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
